2-Methyl-5-phenylbenzene-1-sulfonyl chloride
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Overview
Description
2-Methyl-5-phenylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C13H11ClO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a methyl group at the second position and a phenyl group at the fifth position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Phosphorus Pentachloride Method
- In a round-bottomed flask, a mixture of finely divided phosphorus pentachloride and sodium benzenesulfonate is heated in an oil bath at 170–180°C for fifteen hours. The mixture is then cooled, and water with cracked ice is added. The benzenesulfonyl chloride sinks to the bottom, is separated, washed with water, and distilled under reduced pressure for purification .
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Phosphorus Oxychloride Method
- Similar to the phosphorus pentachloride method, but using phosphorus oxychloride instead. The mixture is heated and shaken every few hours. The product is then purified by distillation .
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Chlorosulfonic Acid Method
- Chlorosulfonic acid is slowly added to benzene with continuous stirring, keeping the temperature between 20° and 25°C. The reaction mixture is then processed to obtain the desired product .
Industrial Production Methods
Industrial production methods for 2-Methyl-5-phenylbenzene-1-sulfonyl chloride typically involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
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Electrophilic Substitution
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Nucleophilic Substitution
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or nitric acid under acidic conditions.
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base such as triethylamine.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
2-Methyl-5-phenylbenzene-1-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.
Biology: In the study of enzyme inhibitors and protein modifications.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-5-phenylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the synthesis of sulfonamides and sulfonate esters, where the compound acts as a sulfonylating agent .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: The parent compound, without the methyl and phenyl substitutions.
2-Methylbenzenesulfonyl Chloride: Similar structure but lacks the phenyl group.
5-Phenylbenzenesulfonyl Chloride: Similar structure but lacks the methyl group.
Uniqueness
2-Methyl-5-phenylbenzene-1-sulfonyl chloride is unique due to the presence of both the methyl and phenyl groups, which can influence its reactivity and the types of reactions it undergoes. The combination of these substituents can also affect the compound’s physical properties and its applications in various fields .
Properties
Molecular Formula |
C13H11ClO2S |
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Molecular Weight |
266.74 g/mol |
IUPAC Name |
2-methyl-5-phenylbenzenesulfonyl chloride |
InChI |
InChI=1S/C13H11ClO2S/c1-10-7-8-12(9-13(10)17(14,15)16)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
GLRKJPOGUPWMSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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